Procaine-d4 (hydrochloride)

Description

Chemical Significance of Deuterated Pharmaceutical Compounds

Deuterium incorporation into pharmaceutical agents leverages isotopic effects to modulate metabolic stability without altering primary biological targets. The carbon-deuterium bond exhibits a 6- to 10-fold lower vibrational frequency compared to carbon-hydrogen bonds, increasing activation energy for enzymatic cleavage. This kinetic isotope effect (KIE) reduces first-pass metabolism rates, as demonstrated in studies where deuterated analogs showed prolonged plasma half-lives and altered metabolite profiles. For instance, deuteration of efavirenz (an antiretroviral drug) shifted metabolic pathways away from nephrotoxic intermediates in preclinical models.

Deuterated compounds also serve as tracers in mass spectrometry-based assays. The 2 Da mass difference per deuterium atom enables precise tracking of parent drugs and metabolites in biological matrices. This application is critical for elucidating distribution patterns and metabolic fates without synthetic fluorophores or radiolabels.

Table 1: Comparative Properties of Hydrogen and Deuterium

| Property | Hydrogen (¹H) | Deuterium (²H) |

|---|---|---|

| Atomic Mass (Da) | 1.0078 | 2.0141 |

| Bond Dissociation Energy (C–X, kJ/mol) | 413 | 443 |

| Natural Abundance (%) | 99.98 | 0.015 |

Structural and Functional Relationship to Procaine Hydrochloride

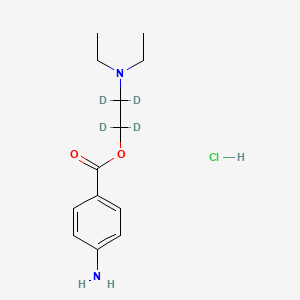

Procaine-d4 hydrochloride retains the core structure of procaine hydrochloride (C₁₃H₂₁ClN₂O₂) while substituting four hydrogen atoms with deuterium. Nuclear magnetic resonance (NMR) studies confirm deuteration at the ethyl group’s β-positions within the diethylamino moiety and the aromatic amine’s ortho positions. These sites were selected based on their involvement in cytochrome P450-mediated oxidation and esterase hydrolysis.

The primary functional divergence lies in altered lipophilicity. Deuterium’s higher atomic mass reduces the molecule’s partition coefficient (logP) by approximately 0.15 units compared to procaine hydrochloride, potentially influencing blood-brain barrier permeability. Despite this, in vitro assays show preserved sodium channel blockade efficacy, with IC₅₀ values within 5% of non-deuterated procaine.

Role of Isotopic Labeling in Pharmacokinetic Studies

Isotopic labeling with deuterium enables precise pharmacokinetic profiling through two mechanisms:

- Metabolic Rate Modulation : Deuteration at procaine’s ester linkage slows pseudocholinesterase-mediated hydrolysis. In hepatic microsomes, procaine-d4 exhibits a 40% longer hydrolysis half-life (t₁/₂ = 10.8 min) versus procaine (t₁/₂ = 7.7 min).

- Tracer Discrimination : Co-administration of procaine-d4 and non-deuterated procaine allows simultaneous quantification of both forms via liquid chromatography–tandem mass spectrometry (LC-MS/MS). This approach revealed nonlinear pharmacokinetics in primate models due to saturation of plasma esterases.

Equation 1: Hydrolysis Rate of Procaine Analogs

$$ \text{Rate} = k{\text{cat}} \cdot \frac{[E][S]}{Km + [S]} $$

Where $$ k_{\text{cat}} $$ decreases by 30% for procaine-d4 due to deuterium’s kinetic isotope effect.

Properties

Molecular Formula |

C13H21ClN2O2 |

|---|---|

Molecular Weight |

276.79 g/mol |

IUPAC Name |

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 4-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i9D2,10D2; |

InChI Key |

HCBIBCJNVBAKAB-PQDNHERISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)N)N(CC)CC.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Esterification and Hydrogenation

The foundational synthesis involves two primary steps: esterification of p-nitrobenzoic acid with diethylaminoethanol, followed by hydrogenation of the nitro group to an amine (Fig. 1).

Key Steps:

Esterification :

Hydrogenation :

Deuteration :

Table 1: Reaction Conditions for Classical Synthesis

| Step | Reagents/Catalysts | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Esterification | Xylene, HCl | 141–143 | Ambient | 85–93 |

| Hydrogenation | Ni, Pd/C, or Pb/Al₂O₃ | 50–120 | 3–20 | 75–91 |

| Acidification | HCl | 25–40 | Ambient | 90–95 |

Advanced Deuteration Techniques

Metallaphotoredox Deuteroalkylation

Molybdenum-Mediated Reductive Deuteration

Nitroarenes are reduced with Mo(CO)₆ and D₂O:

- Selectivity : para- and meta-C(sp²)–H deuteration.

- Functional Group Tolerance : Ethers, halides, ketones.

Table 2: Comparison of Deuteration Methods

| Method | Reagents | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|---|

| HIE | D₂O, K₂CO₃ | 96 | 93 |

| Metallaphotoredox | Thianthrenium salts, D₂O | 96 | 73–93 |

| Mo-Mediated | Mo(CO)₆, D₂O | 90–95 | 85–90 |

Purification and Crystallization

Post-synthesis purification ensures high purity (>98%) and uniform crystal morphology:

Vacuum Azeotropic Distillation

Controlled Cooling Crystallization

Table 3: Crystallization Parameters

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Cooling Temperature | 0–10°C | Uniform crystal size distribution |

| Stirring Duration | 20–90 min | Enhanced stability |

| Solvent Ratio | 1:3 (product:solvent) | 95–98% Recovery |

Quality Control and Analytical Validation

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

Procaine-d4 (hydrochloride) undergoes various chemical reactions, including:

Substitution: The aromatic ring in Procaine-d4 (hydrochloride) can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in acidic or basic aqueous solutions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

Hydrolysis: Produces para-aminobenzoic acid and diethylaminoethanol.

Oxidation: Leads to the formation of various oxides depending on the reaction conditions.

Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

Procaine-d4 (hydrochloride) has a wide range of applications in scientific research:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of procaine in the body.

Metabolic Pathways: Helps in tracing metabolic pathways and identifying metabolites.

DNA Demethylation: Procaine hydrochloride, including its deuterated form, is known to act as a DNA-demethylating agent, making it useful in epigenetic studies.

Antiviral Research: Recent studies have shown that Procaine-d4 (hydrochloride) can impair the replication of viruses such as SARS-CoV-2 in vitro.

Mechanism of Action

Procaine-d4 (hydrochloride) exerts its effects primarily by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and conduction of nerve impulses, resulting in local anesthesia. The compound is metabolized in the plasma by the enzyme pseudocholinesterase, producing para-aminobenzoic acid and diethylaminoethanol .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Differences :

- Procaine-d4 HCl vs. Procaine HCl : The former replaces four hydrogens with deuterium on the aromatic ring, enhancing its utility in isotopic tracing without altering its demethylating activity .

- Procainamide HCl differs by replacing the ester group with an amide, increasing stability and altering pharmacological action (antiarrhythmic vs. anesthetic) .

Pharmacological Profiles :

- Procaine HCl and its deuterated form act as DNA-demethylating agents but differ in metabolic stability. The deuterated version is preferred in long-term studies due to reduced hydrogen-based degradation .

- Psammaplin A offers broader epigenetic inhibition (HDAC and DNMT) compared to procaine’s selective demethylation .

Research Applications :

- Procaine-d4 HCl is critical in MS/NMR studies, while Dimethocaine-d4 HCl is tailored for metabolic stability assays .

- Procainamide HCl is used in forensic toxicology due to its well-characterized pharmacokinetics .

Commercial Availability: Procaine-d4 HCl is marketed by specialized suppliers (e.g., CymitQuimica, Cayman Chemical) at premium prices (e.g., €312/mg) for high-precision research . Non-deuterated procaine and procainamide are widely available as generic reagents .

Research Findings and Data

Mechanistic Insights :

Biological Activity

Procaine-d4 hydrochloride is a deuterated derivative of procaine, a well-established local anesthetic. This compound retains the biological properties of procaine while offering unique advantages for research applications due to its isotopic labeling. This article explores the biological activity of procaine-d4, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : CHDClNO

- Molecular Weight : 276.80 g/mol

- CAS Number : 51-05-8

Procaine-d4 is characterized by the substitution of four hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in metabolic studies .

Procaine-d4 acts primarily as a local anesthetic through the following mechanisms:

- Sodium Channel Blockade : It inhibits sodium influx through voltage-gated sodium channels in neuronal membranes, preventing the generation and propagation of action potentials. This results in a reversible loss of sensation in the targeted area .

-

Receptor Interactions :

- NMDA Receptors : Procaine-d4 has been shown to interact with NMDA receptors, which may modulate excitatory neurotransmission and influence pain pathways .

- Nicotinic Acetylcholine Receptors : Its interaction with these receptors suggests potential implications for neuromuscular transmission.

- Serotonin Receptor-Ion Channel Complex : Procaine-d4 may also affect serotonin-mediated pathways, contributing to its analgesic effects .

Biological Activity and Applications

Procaine-d4 is primarily utilized in research settings due to its isotopic labeling. Its applications include:

- Analytical Chemistry : The deuterated form allows for precise tracking in pharmacokinetic studies.

- Pain Management Research : Investigations into its effects on pain pathways and receptor interactions can provide insights into new analgesic strategies.

Comparative Analysis with Other Local Anesthetics

The following table compares procaine-d4 with other local anesthetics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Procaine | CHNO | Parent compound; widely used local anesthetic |

| Lidocaine | CHNO | Amide local anesthetic; longer duration of action |

| Tetracaine | CHNO | Potent local anesthetic; used in spinal anesthesia |

| Benzocaine | CHNO | Ester local anesthetic; surface anesthesia |

Procaine-d4's unique isotopic labeling enhances its utility in research while preserving the pharmacological characteristics of procaine.

Case Study 1: Dental Anesthesia

A notable case involved the use of procaine hydrochloride (the non-deuterated form) for dental procedures on a patient with a history of allergic reactions to lidocaine. After thorough allergy testing and monitoring, procaine hydrochloride was successfully administered, resulting in effective pain management during dental treatment. This case highlights the potential of procaine as a safer alternative for patients with sensitivities to amide-type local anesthetics .

Case Study 2: Neurological Effects

In a study involving intravenous administration of procaine hydrochloride, researchers observed significant effects on limbic system activity. The study included 31 subjects and reported dose-related cognitive and sensory distortions, as well as alterations in EEG activity correlated with emotional responses. These findings suggest that procaine may have broader implications beyond local anesthesia, potentially influencing mood and cognition through its action on central nervous system structures .

Q & A

Q. How should researchers design studies to explore Procaine-d4’s synergistic effects with adjuvants?

- Methodological Answer :

- Isobolographic Analysis : Determine additive/synergistic interactions with vasoconstrictors (e.g., epinephrine) in nerve-blockade models .

- Mechanistic Studies : Use calcium imaging to assess combined effects on neuronal excitability .

- Meta-Analysis : Review literature on non-deuterated procaine combinations to hypothesize deuterium-specific synergies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.